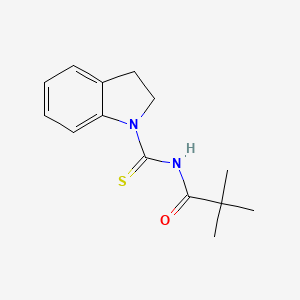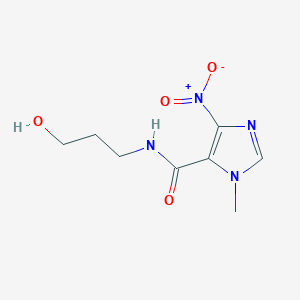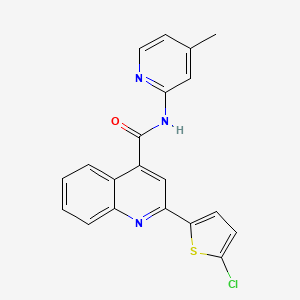
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-indol-1-ylcarbonothioyl)-2,2-dimethylpropanamide, commonly known as DMTS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTS is a thioamide derivative of indole, which is a heterocyclic organic compound commonly found in plants. The unique chemical structure of DMTS makes it an attractive compound for various research studies.
Wirkmechanismus
DMTS exerts its pharmacological effects through various mechanisms of action. Studies have shown that DMTS inhibits the activity of enzymes that play a role in the development of cancer cells, such as histone deacetylases. Additionally, DMTS has been shown to modulate the activity of various signaling pathways that are involved in inflammation and immune response.
Biochemical and Physiological Effects
DMTS has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMTS induces cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell growth. Additionally, DMTS has been shown to modulate the activity of various immune cells, leading to the suppression of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMTS has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it accessible for various research applications. Additionally, DMTS exhibits promising activity against various diseases, making it an attractive compound for drug development studies. However, DMTS also has some limitations, such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several potential future directions for research on DMTS. One of the most significant areas of research is the development of DMTS-based drugs for the treatment of various diseases. Additionally, researchers could investigate the potential of DMTS as a tool for studying the mechanisms of various diseases. Further, researchers could explore the potential of DMTS as a therapeutic agent for various neurological disorders.
Conclusion
DMTS is a promising compound with various potential applications in scientific research. Its unique chemical structure and pharmacological activity make it an attractive compound for drug development studies. Further research is needed to fully understand the potential of DMTS in various research applications.
Synthesemethoden
DMTS can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of indole with carbon disulfide and a suitable amine to form the corresponding thioamide. Further, the thioamide is reacted with 2,2-dimethylpropanoyl chloride to yield DMTS. The synthesis of DMTS is a relatively simple and efficient process, making it accessible for various research applications.
Wissenschaftliche Forschungsanwendungen
DMTS has been studied for its potential applications in various scientific research studies. One of the most significant applications of DMTS is in the field of medicinal chemistry. Researchers have investigated the potential of DMTS as a lead compound for the development of new drugs. Studies have shown that DMTS exhibits promising activity against various diseases, including cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
N-(2,3-dihydroindole-1-carbothioyl)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)12(17)15-13(18)16-9-8-10-6-4-5-7-11(10)16/h4-7H,8-9H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVCIWWHZUCNFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)N1CCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794222 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(4-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-1-piperazinyl)-5-nitroquinoline](/img/structure/B5173917.png)
![3-(4-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5173930.png)

![2-methyl-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B5173952.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5173956.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5173967.png)
![5-{4-[(benzyloxy)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5173975.png)

![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)


![2-(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B5174037.png)